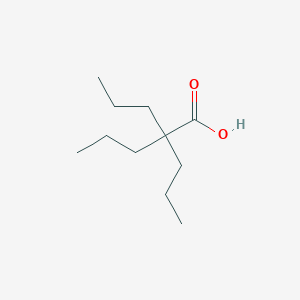

2,2-Dipropylpentanoic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ABT-578 se sintetiza a partir de sirolimus mediante una serie de modificaciones químicas. . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del anillo de tetrazol.

Métodos de producción industrial

La producción industrial de ABT-578 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye varios pasos de purificación, como la cristalización y la cromatografía, para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

ABT-578 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Hidroxilación en múltiples posiciones de la molécula.

Reducción: Reducción de grupos funcionales específicos.

Sustitución: Introducción de diferentes sustituyentes en varias posiciones.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos disolventes orgánicos. Las reacciones se llevan a cabo normalmente en condiciones controladas de temperatura y presión para garantizar la especificidad y el rendimiento .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y desmetilados de ABT-578. Estos derivados a menudo se estudian por sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,2-Dipropylpentanoic acid (C₁₁H₂₂O₂) is characterized by its branched structure, which influences its chemical behavior and interactions. The compound is known for its relatively low melting point of approximately 38-40 °C and exhibits properties typical of fatty acids, including solubility in organic solvents.

Pharmacological Applications

1. Anticonvulsant Activity

this compound has been studied as a potential anticonvulsant agent. Research indicates that it may possess similar therapeutic efficacy to valproic acid while potentially reducing the risk of hepatotoxicity and teratogenic effects associated with conventional treatments. Comparative animal studies have shown that the E-isomer of this compound demonstrates favorable toxicological properties, making it a candidate for epilepsy treatment without the adverse effects seen with traditional therapies .

2. Cancer Research

The compound has also been investigated for its role in cancer therapy. It is believed to inhibit histone deacetylase activity, which is crucial in regulating gene expression related to tumor growth. Studies suggest that this compound can promote tumor cell toxicity, indicating its potential as an adjunct treatment in oncology .

3. Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in mitigating neuronal damage in various models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis .

Synthesis and Industrial Applications

1. Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing other complex molecules. Its unique structure allows it to participate in various reactions, including esterification and amidation processes. This versatility makes it valuable in developing pharmaceuticals and agrochemicals .

2. Production of Salts

The compound can be converted into physiologically tolerable salts through standard procedures. These salts often exhibit enhanced solubility and bioavailability compared to the free acid form, making them more suitable for pharmaceutical formulations .

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study published in Drugs of the Future highlighted the comparative efficacy of this compound against valproic acid in animal models. The findings indicated that while both compounds effectively controlled seizures, the dipropyl derivative exhibited a significantly lower incidence of liver toxicity .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted at a leading cancer research institute demonstrated that this compound reduced proliferation rates in various cancer cell lines by inducing apoptosis through histone deacetylase inhibition. The results suggest that this compound could be further explored as a therapeutic agent in cancer treatment protocols .

Mecanismo De Acción

ABT-578 ejerce sus efectos al unirse al objetivo mecánico de la rapamicina (mTOR), un regulador clave del crecimiento y la proliferación celular. Al inhibir mTOR, ABT-578 detiene eficazmente el ciclo celular, previniendo la proliferación de células del músculo liso y reduciendo el riesgo de reestenosis . Los objetivos moleculares implicados incluyen el complejo 1 de mTOR (mTORC1) y el complejo 2 de mTOR (mTORC2), que desempeñan funciones cruciales en el metabolismo celular y el crecimiento .

Comparación Con Compuestos Similares

Compuestos similares

Sirolimus (Rapamicina): El compuesto padre de ABT-578, utilizado como inmunosupresor y en stents liberadores de fármacos.

Everolimus: Otro derivado del sirolimus, utilizado en la terapia del cáncer y los stents liberadores de fármacos

Singularidad de ABT-578

ABT-578 es único debido a sus modificaciones químicas específicas, que mejoran su estabilidad y eficacia en la prevención de la proliferación de células del músculo liso. A diferencia del sirolimus y el everolimus, ABT-578 tiene un anillo de tetrazol que proporciona interacciones de unión adicionales con mTOR, lo que lleva a mejores resultados terapéuticos .

Actividad Biológica

2,2-Dipropylpentanoic acid, also known as Valproic acid (VPA), is a branched-chain fatty acid that has garnered attention for its diverse biological activities, particularly in the fields of neurology and oncology. This article explores the compound's biochemical mechanisms, therapeutic applications, and recent research findings.

Overview of Valproic Acid

Valproic acid (VPA) is primarily recognized as an antiepileptic drug but has also been investigated for its potential in treating bipolar disorder and various cancers. Its chemical structure allows it to interact with multiple biological pathways, influencing gene expression and cellular processes.

VPA exerts its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : VPA is a potent inhibitor of class I histone deacetylases (HDACs), leading to increased histone acetylation. This epigenetic modification enhances gene expression associated with neuroprotection and differentiation .

- Neurotransmission Modulation : The compound modulates neurotransmitter systems, particularly increasing GABAergic activity, which is crucial for its anticonvulsant effects .

- Antitumor Effects : VPA has shown promise in cancer therapy by suppressing tumor growth and metastasis. It influences pathways such as the ERK-AP-1 signaling pathway and activates peroxisome proliferator-activated receptors (PPARs) .

Neurological Disorders

- Epilepsy : VPA is widely used in the management of epilepsy, particularly in patients resistant to other treatments. It has demonstrated efficacy in reducing seizure frequency and severity across various age groups .

- Bipolar Disorder : Clinical studies indicate that VPA is effective in managing acute manic episodes, showing higher response rates compared to placebo .

Oncology

Recent studies have highlighted VPA's potential as an anticancer agent:

- Case Studies : Research involving patients with refractory advanced cancer indicated that VPA could induce differentiation and apoptosis in tumor cells .

- Mechanistic Insights : VPA's ability to inhibit HDACs correlates with increased acetylation of histones in peripheral blood lymphocytes, suggesting systemic biological activity even at lower doses .

Recent Research Findings

- COVID-19 Implications : A study explored the impact of VPA on COVID-19 infection rates among users. It was found that patients on therapeutic doses had a lower incidence of severe infection compared to non-users .

- Toxicological Studies : Research on the oxidative metabolism of VPA revealed that certain metabolites could contribute to hepatotoxicity, emphasizing the need for careful monitoring during treatment .

- Meta-Analyses : Comprehensive reviews have consolidated findings from multiple trials, confirming VPA's efficacy in both neurological and psychiatric disorders while also noting potential adverse effects such as sedation and gastrointestinal disturbances .

Summary of Clinical Efficacy in Epilepsy and Bipolar Disorder

| Condition | Treatment Response | Adverse Effects | Reference |

|---|---|---|---|

| Epilepsy | 45% vs 29% (VPA vs Placebo) | Moderate incidence | |

| Acute Mania | 56% vs 62% (VPA vs Lithium) | Higher sedation rates |

Mechanisms of Antitumor Activity

Propiedades

IUPAC Name |

2,2-dipropylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJGAWHIMHSGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200037 | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52061-75-3 | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dipropylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dipropylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPROPYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.